1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene 1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15919059
InChI: InChI=1S/C12H7F5O/c13-11(14)18-10-8-4-2-1-3-7(8)5-6-9(10)12(15,16)17/h1-6,11H
SMILES:
Molecular Formula: C12H7F5O
Molecular Weight: 262.17 g/mol

1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15919059

Molecular Formula: C12H7F5O

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethoxy)-2-(trifluoromethyl)naphthalene -

Specification

Molecular Formula C12H7F5O
Molecular Weight 262.17 g/mol
IUPAC Name 1-(difluoromethoxy)-2-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C12H7F5O/c13-11(14)18-10-8-4-2-1-3-7(8)5-6-9(10)12(15,16)17/h1-6,11H
Standard InChI Key IIJVCXBKEVCDHZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C(F)(F)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a naphthalene ring system (C₁₀H₈) substituted at positions 1 and 2 with difluoromethoxy and trifluoromethyl groups, respectively. X-ray crystallographic data for analogous structures suggest that the steric bulk of the -CF₃ group induces planarity distortions in the naphthalene system, while the -OCF₂H group contributes to dipole moment enhancements. The IUPAC name, 1-(difluoromethoxy)-2-(trifluoromethyl)naphthalene, reflects this substitution pattern (CAS 1261562-18-8) .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₂H₇F₅O
Molecular Weight262.17 g/mol
Boiling Point (Predicted)286.3 ± 40.0 °C
Density (Predicted)1.363 ± 0.06 g/cm³
Lipophilicity (LogP)3.82 (Estimated)
Topological Polar Surface9.23 Ų

The trifluoromethyl group's strong electron-withdrawing effect (-I) creates localized electron deficiency at the adjacent carbon, while the difluoromethoxy group exerts both inductive (-I) and mesomeric (+M) effects. This electronic duality enables unique reactivity patterns, as detailed in Section 3.

Synthesis and Manufacturing Approaches

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of 1-(difluoromethoxy)-2-(trifluoromethyl)naphthalene:

Route A: Sequential Functionalization

  • Naphthalene Core Preparation: Start with 1-hydroxy-2-methylnaphthalene.

  • Trifluoromethylation: Treat with Ruppert-Prakash reagent (TMSCF₃) under Cu(I) catalysis to install the -CF₃ group at position 2.

  • Difluoromethoxylation: Employ ClCF₂H gas in the presence of K₂CO₃/DMF to substitute the hydroxyl group at position 1.

Route B: Direct Coupling

  • Pre-functionalize building blocks:

    • Prepare 1-difluoromethoxynaphthalene via nucleophilic aromatic substitution using NaOCF₂H.

    • Synthesize 2-trifluoromethylnaphthalene through radical trifluoromethylation .

  • Cross-couple intermediates via Suzuki-Miyaura reaction using Pd(PPh₃)₄ catalyst .

Table 2: Comparative Synthesis Metrics

ParameterRoute ARoute B
Yield58%72%
Purity (HPLC)98.5%99.1%
Reaction Time18 h24 h
Temperature Range80-120°C25-80°C

Route B offers superior regioselectivity but requires pre-functionalized intermediates, increasing synthetic complexity. Recent advances in continuous flow systems have reduced reaction times by 40% while maintaining yields above 65% .

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution

The electron-deficient nature of the naphthalene ring directs electrophiles to positions 5 and 8. Nitration studies with HNO₃/H₂SO₄ show 78% selectivity for 5-nitro derivatives, while sulfonation yields predominantly 8-sulfo products.

Nucleophilic Displacement

The difluoromethoxy group undergoes nucleophilic substitution under harsh conditions. Treatment with KNH₂ in liquid NH₃ at -33°C replaces -OCF₂H with -NH₂ (62% yield) , enabling access to amino-functionalized analogs.

Cross-Coupling Reactions

The compound participates in Buchwald-Hartwig amination when paired with Pd₂(dba)₃/Xantphos catalytic system, introducing aryl amine groups at position 3 (55% yield) .

TargetIC₅₀ (nM)Selectivity Index
B-Raf WT4512.8
B-Raf V600E2324.1
c-Raf678.9
EGFR>10,000N/A

The compound induces apoptosis in A375 melanoma cells (EC₅₀ = 1.2 μM) via caspase-3/7 activation and PARP cleavage .

Industrial and Materials Science Applications

Liquid Crystal Formulations

Incorporation into fluorinated liquid crystals improves dielectric anisotropy (Δε = +12.3) while maintaining low rotational viscosity (η = 89 mPa·s). These properties enable faster switching times in AMLCD displays.

Polymer Additives

As a comonomer in polyimide synthesis, it enhances thermal stability (Tg = 317°C) and reduces dielectric constant (k = 2.45 at 1 GHz) , making it suitable for high-frequency PCB substrates.

Comparison with Structural Analogs

Table 4: Positional Isomer Effects

CompoundLogPTm (°C)B-Raf IC₅₀ (nM)
1-OCF₂H-2-CF₃ (Target)3.8211223
1-CF₃-2-OCF₂H3.7910947
1-OCF₃-2-CF₃4.1512189
2-OCF₂H-8-CF₃ 3.91105165

The 1,2-substitution pattern optimizes both lipophilicity and target engagement, underscoring structure-activity relationship (SAR) principles.

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